molecular formula C21H28N2O4S2 B2673494 4-propyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 941944-81-6

4-propyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2673494
CAS No.: 941944-81-6
M. Wt: 436.59
InChI Key: HGVZUVWJVVXLHZ-UHFFFAOYSA-N
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Description

4-propyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is functionalized with propyl and sulfonyl groups, enhancing its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multi-step organic synthesis techniques:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Functionalization with Propyl Groups:

    Sulfonylation: The sulfonyl groups are introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to handle larger quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl groups, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Products may include propyl alcohols, propyl aldehydes, or propyl carboxylic acids.

    Reduction: Products may include propyl sulfides or thiols.

    Substitution: Products depend on the substituents introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored

Medicine

The compound may have potential therapeutic applications, particularly if it exhibits biological activity such as antimicrobial, antiviral, or anticancer properties. Further research would be needed to explore these possibilities.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique structure may impart desirable properties to materials or enhance catalytic activity.

Mechanism of Action

The mechanism of action of 4-propyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.

    Disruption of Cellular Processes: The compound might interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core, are well-known for their antimalarial activity.

    Sulfonamides: Sulfonamide antibiotics, such as sulfamethoxazole, share the sulfonamide functional group and are used to treat bacterial infections.

Uniqueness

What sets 4-propyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. This uniqueness could make it a valuable compound for developing new drugs or materials with specific desired properties.

Properties

IUPAC Name

4-propyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S2/c1-3-6-17-8-11-20(12-9-17)29(26,27)22-19-10-13-21-18(16-19)7-5-14-23(21)28(24,25)15-4-2/h8-13,16,22H,3-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVZUVWJVVXLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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